molecular formula C16H9BrClN3O3S B2555357 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide CAS No. 330201-22-4

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide

Cat. No.: B2555357
CAS No.: 330201-22-4
M. Wt: 438.68
InChI Key: UOUUCKRNMQQIMS-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 5-chloro-2-nitrobenzoic acid to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Chemical Reactions Analysis

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and make it a valuable compound for further research and development.

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological significance, particularly focusing on its antimicrobial and anticancer properties.

Structural Characteristics

The compound has a complex molecular structure characterized by the presence of a thiazole ring and a bromophenyl moiety. The crystal structure analysis reveals important geometric parameters that influence its biological activity. The dihedral angles between different aromatic rings are critical for understanding the compound's interaction with biological targets.

Crystallographic Data

The crystallographic data for this compound includes:

  • Molecular Formula : C19H17BrClN2O2S
  • Crystal System : Triclinic
  • Unit Cell Dimensions :
    • a=7.8069(5) a=7.8069(5)\,\text{ }
    • b=8.0787(5) b=8.0787(5)\,\text{ }
    • c=15.7738(9) c=15.7738(9)\,\text{ }
    • Angles: α=97.540(2)°\alpha =97.540(2)°, β=90.179(2)°\beta =90.179(2)°, γ=104.507(2)°\gamma =104.507(2)°

Synthesis

The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the desired compound. The method typically includes:

  • Starting Materials :
    • 4-bromophenylthiazole
    • 5-chloro-2-nitrobenzoic acid derivatives
  • Reagents :
    • Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    • Solvents like dichloromethane or ethanol
  • Procedure : The reaction mixture is stirred at room temperature for a specified duration until the product crystallizes out.

Antimicrobial Activity

Research indicates that compounds with thiazole and nitro groups exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi using methods such as the turbidimetric method to determine Minimum Inhibitory Concentration (MIC).

MicroorganismMIC (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli16High
Candida albicans64Moderate

These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The anticancer potential of this compound has been evaluated using cell lines such as MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay is commonly employed to assess cell viability post-treatment.

Cell LineIC50 (µM)Activity Description
MCF710Strong antiproliferative effect
HeLa20Moderate effect

The data indicates that this compound exhibits promising anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Study on Antimicrobial Efficacy

In a recent study published in Pharmaceutical Sciences, researchers synthesized various derivatives of thiazole compounds, including this compound. They found that modifications to the thiazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria .

Study on Anticancer Properties

Another study focused on the anticancer effects of thiazole derivatives in breast cancer models demonstrated that this compound showed a marked reduction in cell proliferation rates compared to untreated controls . This suggests that further exploration into its mechanism could yield valuable insights for therapeutic applications.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClN3O3S/c17-10-3-1-9(2-4-10)13-8-25-16(19-13)20-15(22)12-7-11(18)5-6-14(12)21(23)24/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUUCKRNMQQIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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